4-(2-iodobenzylidene)-1-phenyl-3,5-pyrazolidinedione
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Description
4-(2-iodobenzylidene)-1-phenyl-3,5-pyrazolidinedione, commonly known as Iodozalpidem, is a chemical compound that belongs to the class of pyrazolones. It is a potent and selective agonist of the α1 subtype of the GABA-A receptor, which is responsible for the sedative and hypnotic effects of benzodiazepines. Iodozalpidem has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Anti-Cancer Properties
Thiazolidinones, which share a similar structure with the compound , have been found to exhibit anti-cancer properties . They could potentially be used in the development of new therapeutic agents for the treatment of various types of cancer.
Anti-Diabetic Effects
Thiazolidinones also show anti-diabetic properties . This suggests that the compound could potentially be used in the development of drugs for the treatment of diabetes.
Anti-Microbial Activity
The anti-microbial properties of thiazolidinones suggest that “4-(2-iodobenzylidene)-1-phenyl-3,5-pyrazolidinedione” could potentially be used in the development of new anti-microbial agents.
Anti-Viral Properties
Thiazolidinones have been found to exhibit antiviral properties . This suggests that the compound could potentially be used in the development of new antiviral drugs.
Anti-Inflammatory and Anticonvulsant Properties
Thiazolidinones have been found to exhibit anti-inflammatory and anticonvulsant properties . This suggests that “4-(2-iodobenzylidene)-1-phenyl-3,5-pyrazolidinedione” could potentially be used in the development of new drugs for the treatment of inflammatory conditions and seizure disorders.
Electrophilic Iodination
The iodination of organic compounds is of great importance in synthetic organic chemistry . It opens comprehensive approaches for the synthesis of various biologically active compounds. The compound , being an iodinated organic compound, could potentially be used as a reagent in organic synthesis .
properties
IUPAC Name |
(4Z)-4-[(2-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O2/c17-14-9-5-4-6-11(14)10-13-15(20)18-19(16(13)21)12-7-2-1-3-8-12/h1-10H,(H,18,20)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQUBGVBOOAAJW-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3I)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3I)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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